(2R)-2,3-dimethylbutanoic acid
Overview
Description
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with two methyl groups on the second carbon atom. It is related to compounds that are found in several peptide antibiotics, toxins, and biologically active molecules. The absolute configuration of similar compounds, such as (–)-2-chloro-3,3-dimethylbutanoic acid, has been assigned as R based on various analytical methods .
Synthesis Analysis
The synthesis of compounds related to (2R)-2,3-dimethylbutanoic acid involves various strategies. For instance, the asymmetric synthesis of N,N'-protected 2,3-diaminobutanoic acid stereoisomers, which are structurally related to (2R)-2,3-dimethylbutanoic acid, has been achieved using Rh(I)-phosphine-catalyzed hydrogenation of enamides . Additionally, the synthesis of (R)- and (S)-2-amino-3,3-dimethylbutanesulfonic acid, which shares the dimethylbutane backbone, has been reported with high enantiomeric purities . Furthermore, the synthesis of racemic 2,4-dimethyldocosanoic acid, which contains a similar dimethyl moiety, has been accomplished and the chiral center resolved .
Molecular Structure Analysis
The molecular structure of compounds similar to (2R)-2,3-dimethylbutanoic acid has been studied using various spectroscopic and crystallographic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single crystal X-ray diffraction studies . These studies provide insights into the geometrical parameters and the stability of the molecule, which are crucial for understanding the properties of (2R)-2,3-dimethylbutanoic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to (2R)-2,3-dimethylbutanoic acid includes the formation of intermolecular hydrogen bonds. For instance, a 2,2-dimethylbutynoic acid derivative forms an intermolecularly hydrogen-bonded dimer with hydrogen bonding between the amide and carboxylic acid group . Similarly, the title compound 2-amino-2,3-dimethylbutanamide forms a three-dimensional network through intermolecular N—H⋯O hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to (2R)-2,3-dimethylbutanoic acid can be inferred from studies on similar molecules. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide information on the charge transfer and stability of the molecule . The thermal stability and absorption properties of this compound have also been characterized . These analyses are essential for understanding the behavior of (2R)-2,3-dimethylbutanoic acid in various environments.
Scientific Research Applications
Chemical Vapor Deposition Precursors
(2R)-2,3-dimethylbutanoic acid derivatives are utilized in the preparation of inorganic materials. For instance, the reaction of Zirconium Tetrachloride with 2,2-dimethylbutanoic acid forms zirconium tetrakis(2,2-dimethylbutanoate), a volatile compound suitable as a precursor for chemical vapor deposition, facilitating the fabrication of advanced materials (Makhaev & Petrova, 2018).
Catalyst Design and Selective Conversion Processes
The compound's derivatives find applications in catalyst design for selective chemical conversions. Research demonstrates its role in dehydrogenation processes, where bimetallic catalysts achieve selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes, showcasing the acid's utility in enhancing catalyst stability and efficiency (Rougé et al., 2019).
Synthesis of High-Intensity Sweeteners
(2R)-2,3-dimethylbutanoic acid serves as a precursor in the synthesis of high-intensity sweeteners, like neotame. The economical synthesis of 3,3-Dimethylbutyraldehyde from 3,3-dimethylbutanoic acid through chlorination and catalytic hydrogenation underlines the compound's significance in creating cost-effective sweetening solutions (Yu-jun, 2009).
Solid-State Chemistry and Material Science
The acid's derivatives are pivotal in solid-state chemistry, particularly in understanding the polymorphism and dynamics of crystalline phases. Research on dimethylbutanols, related to 2,3-dimethylbutanoic acid, explores their solid-state polymorphism and dynamics, providing insights into the molecular motions and phase transitions important for material design (Carignani et al., 2018).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
(2R)-2,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583132 | |
Record name | (2R)-2,3-Dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3-dimethylbutanoic acid | |
CAS RN |
27855-05-6 | |
Record name | 2,3-Dimethylbutanoic acid, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027855056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2,3-Dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHYLBUTANOIC ACID, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1JDQ7R1ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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